Methyl heptadec-2-enoate
Description
Methyl heptadec-2-enoate is an unsaturated fatty acid methyl ester (FAME) characterized by a 17-carbon chain with a double bond at the second position (C2). This compound is structurally significant due to its unsaturated nature, which influences its physical properties and reactivity compared to saturated analogs. Applications of this compound likely span industrial lubricants, biodiesel research, and organic synthesis intermediates, though specific uses require further investigation.
Properties
CAS No. |
31424-16-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl heptadec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h16-17H,3-15H2,1-2H3 |
InChI Key |
UBFGEEJWHSVIER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl heptadec-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated by deprotonating a carbonyl compound using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate ion .
Industrial Production Methods
On an industrial scale, this compound can be produced through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired ester .
Chemical Reactions Analysis
Hydrogenation
Catalytic hydrogenation reduces the double bond while preserving the ester group.
Table 1: Hydrogenation conditions and outcomes
| Catalyst | Pressure (bar) | Temperature (°C) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd/C (5% wt) | 10 | 25 | Methyl heptadecanoate | 98 | |
| Raney Ni | 50 | 80 | Methyl heptadecanoate | 92 |
Key findings:
-
Complete conversion occurs within 2–4 hours under mild conditions using Pd/C.
-
Nickel catalysts require elevated temperatures but offer cost advantages .
Epoxidation
The double bond undergoes epoxidation with peracids:
Conditions :
Biocatalytic Oxidation
Engineered P450 BM3 and cpADH5 enzymes enable selective ω-1 oxidation:
Table 2: Enzymatic oxidation performance
| Enzyme | Substrate | Product | Conversion (%) |
|---|---|---|---|
| P450 BM3 variant | This compound | Methyl 16-oxoheptadec-2-enoate | 41.9 |
| cpADH5 | Methyl 16-hydroxyheptadec-2-enoate | Methyl 16-oxoheptadec-2-enoate | >99 |
Cross-Metathesis
Hoveyda-Grubbs 2nd generation catalyst facilitates olefin exchange:
Table 3: Cross-metathesis with methyl acrylate
| Reaction Partner | Major Products | Yield (%) | Selectivity |
|---|---|---|---|
| Methyl acrylate | Dimethyl undeca-2,9-dienedioate (1) | 27.5 | 37.8% |
| This compound (3) | 41.9 | 31.1% | |
| Methyl 16-oxoheptadec-2-enoate (4) | 18.3 | 19.5% |
Conditions: 0.5 mol% catalyst, 50°C, 16 hours .
Ester Hydrolysis
Basic hydrolysis cleaves the ester group:
Optimized protocol :
-
2M NaOH in MeOH/H₂O (4:1) at reflux
-
95% conversion in 3 hours.
Acid-Catalyzed Cyclization
Protonation of the double bond induces intramolecular reactions:
Example : Treatment with methanesulfonic acid (10 mol%) in CH₂Cl₂ at 55°C yields functionalized carbazoles via tandem aza-Michael/aldol pathways .
Scientific Research Applications
Methyl heptadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of methyl heptadec-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of other bioactive lipids .
Comparison with Similar Compounds
Structural and Physical Properties
Methyl heptadec-2-enoate differs from saturated esters (e.g., methyl heptadecanoate) and other unsaturated esters (e.g., methyl salicylate) in key aspects:
The double bond in this compound reduces its melting point compared to saturated methyl heptadecanoate, enhancing its fluidity at lower temperatures . Methyl salicylate, an aromatic ester, exhibits distinct solubility and volatility due to its phenolic moiety .
Chemical Reactivity
- Hydrogenation: this compound can undergo hydrogenation to yield methyl heptadecanoate, a process relevant to biodiesel stabilization .
- Oxidation : The C2 double bond may render it susceptible to oxidation, unlike saturated esters. Similar unsaturated esters (e.g., methyl oleate) form peroxides under oxidative conditions, suggesting analogous reactivity .
- Hydrolysis: Like other esters, it hydrolyzes in acidic or basic conditions to form heptadec-2-enoic acid and methanol, though reaction rates depend on steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
